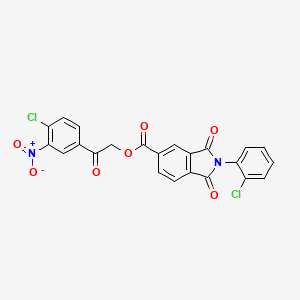![molecular formula C20H21BrClN3O3S B3676979 3-(3-BROMO-4-ETHOXYBENZOYL)-1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B3676979.png)
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA
Descripción general
Descripción
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a complex organic compound that features a thiourea core substituted with various functional groups, including bromine, ethoxy, chlorine, and morpholine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-4-ETHOXYBENZOYL)-1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 3-Bromo-4-ethoxybenzoic acid: This can be achieved by bromination of 4-ethoxybenzoic acid using bromine in the presence of a catalyst.
Formation of 3-Bromo-4-ethoxybenzoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of the thiourea derivative: The acyl chloride is reacted with 3-chloro-4-(morpholin-4-yl)aniline in the presence of thiourea to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the compound with different functional groups.
Reduction: Reduced forms with altered oxidation states of the substituents.
Hydrolysis: Breakdown products such as 3-bromo-4-ethoxybenzoic acid and 3-chloro-4-(morpholin-4-yl)aniline.
Aplicaciones Científicas De Investigación
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(3-BROMO-4-ETHOXYBENZOYL)-1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-chlorobenzoic acid
- 4-Ethoxybenzoic acid
- 3-Chloro-4-(morpholin-4-yl)aniline
Uniqueness
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-bromo-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrClN3O3S/c1-2-28-18-6-3-13(11-15(18)21)19(26)24-20(29)23-14-4-5-17(16(22)12-14)25-7-9-27-10-8-25/h3-6,11-12H,2,7-10H2,1H3,(H2,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMUTMQNHINOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B3676903.png)
![3,4,5-triethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3676912.png)



![5-[[3-Chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3676929.png)
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3676939.png)


![N~2~-(2-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3676964.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3676974.png)

![N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676981.png)
![N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B3676989.png)
